Phosphopantothenic acid

Description

Significance of Phosphopantothenic Acid as a Central Metabolic Intermediate in Prokaryotic and Eukaryotic Organisms

This compound, also known as 4'-phosphopantothenate, is a pivotal intermediate in the universally conserved biosynthetic pathway of coenzyme A (CoA). nih.gov This pathway is essential for all living organisms, including prokaryotes and eukaryotes, as CoA is a fundamental cofactor involved in a vast number of metabolic reactions. nih.govwikipedia.org Its primary functions include the transfer of acyl groups in the citric acid cycle, fatty acid metabolism, and the synthesis of various essential molecules like lipids, cholesterol, and neurotransmitters. nih.govoregonstate.edu

The formation of this compound represents the first committed and rate-limiting step in the entire CoA biosynthetic pathway. wikipedia.orguniprot.org It is synthesized from pantothenic acid (vitamin B5) through a phosphorylation reaction catalyzed by the enzyme pantothenate kinase (PanK). wikipedia.orgsun.ac.za This initial step is crucial for trapping the vitamin within the cell and priming it for the subsequent enzymatic reactions that lead to the formation of CoA. researchgate.net The cellular concentration of CoA is tightly regulated, and this regulation often occurs at the level of PanK activity, which is subject to feedback inhibition by CoA and its thioester derivatives like acetyl-CoA. wikipedia.orgoregonstate.edu

Once formed, this compound serves as the substrate for the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS). wikipedia.orgnih.gov This enzyme catalyzes the condensation of this compound with the amino acid L-cysteine. nih.govacs.org This reaction is a critical juncture, as it incorporates the cysteine moiety that will ultimately provide the reactive thiol group of CoA. gwu.edu The product of this reaction, N-[(R)-4'-phosphopantothenoyl]-L-cysteine, is then decarboxylated to form 4'-phosphopantetheine (B1211885), another key intermediate in the pathway. gwu.eduvulcanchem.com

Historical Context of this compound Discovery and its Enzymatic Transformations

The elucidation of the coenzyme A biosynthetic pathway and the role of this compound within it was a gradual process built upon decades of research. Following the discovery of pantothenic acid as an essential vitamin, its function as a precursor to the vital cofactor coenzyme A was established. researchgate.netresearchgate.netresearchgate.net Early studies in the 1950s sought to unravel the sequence of enzymatic steps converting pantothenic acid into CoA. caldic.com

Initially, two competing hypotheses were proposed for the early stages of the pathway. caldic.com One suggested that pantothenic acid was first coupled with cysteine and then phosphorylated. The alternative, and ultimately correct, pathway proposed that pantothenic acid was first phosphorylated to form 4'-phosphopantothenic acid, which then reacted with cysteine. caldic.com The confusion arose from the differing substrate specificities of pantothenate kinase preparations from various sources; some bacterial enzymes were specific for pantothenic acid, while some animal enzymes could phosphorylate pantetheine (B1680023) as well. caldic.com

The definitive clarification came from the work of G.M. Brown in 1959, who demonstrated that 4'-phosphopantothenate was the true intermediate. nih.govwikipedia.org Using extracts from Morganella morganii and rat liver, his studies showed that only 4'-phosphopantothenic acid, and not pantothenic acid itself, could be enzymatically coupled with cysteine to proceed down the CoA biosynthetic pathway. caldic.com This established this compound as a key, non-negotiable intermediate.

The enzymes responsible for these transformations were subsequently identified and characterized. Pantothenate kinase (PanK), the enzyme that phosphorylates pantothenic acid, was identified as the first and rate-determining step. wikipedia.orguniprot.org The subsequent enzyme, which ligates this compound with cysteine, was named phosphopantothenate—cysteine ligase or phosphopantothenoylcysteine synthetase (PPCS). wikipedia.orgqmul.ac.uk For a considerable time, this enzyme remained the last unidentified component in the bacterial CoA biosynthetic pathway until its characterization in Escherichia coli in 2001. nih.gov This discovery revealed that in many bacteria, the synthetase and the subsequent decarboxylase activities are housed in a single bifunctional protein, CoaBC. nih.govgwu.edu More recently, studies in archaea have uncovered a novel pathway for phosphopantothenate synthesis, involving the enzymes pantoate kinase and phosphopantothenate synthetase, further enriching our understanding of the evolution of this central metabolic route. kek.jpnih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Formation and Transformation of this compound

| Enzyme Name | Abbreviation | EC Number | Organism Type | Reaction Catalyzed |

| Pantothenate Kinase | PanK, CoaA | 2.7.1.33 | Bacteria, Eukaryotes | ATP + (R)-pantothenate → ADP + (R)-4'-phosphopantothenate wikipedia.orguniprot.org |

| Phosphopantothenate—cysteine ligase | PPCS, CoaB | 6.3.2.5 | Bacteria, Eukaryotes | NTP + (R)-4'-phosphopantothenate + L-cysteine → NMP + diphosphate (B83284) + N-[(R)-4'-phosphopantothenoyl]-L-cysteine wikipedia.orgqmul.ac.uk |

| Pantoate Kinase | PoK | 2.7.1.169 | Archaea | ATP + (R)-pantoate → ADP + (R)-4-phosphopantoate qmul.ac.uk |

| Phosphopantothenate Synthetase | PPS | 6.3.2.36 | Archaea | ATP + (R)-4-phosphopantoate + β-alanine → AMP + diphosphate + (R)-4'-phosphopantothenate nih.govqmul.ac.uk |

Note: The nucleoside triphosphate (NTP) used by Phosphopantothenate—cysteine ligase can vary. The bacterial enzyme often uses CTP, while the eukaryotic enzyme uses ATP. qmul.ac.uk

Structure

3D Structure

Properties

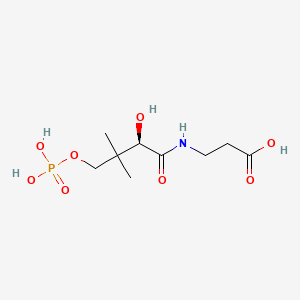

IUPAC Name |

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFVGHPGDLDEQO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974271 | |

| Record name | D-4'-Phosphopantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-4'-Phosphopantothenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-50-3 | |

| Record name | 4′-Phosphopantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphopantothenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphopantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-4'-Phosphopantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOPANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SCE5NG3E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-4'-Phosphopantothenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Coenzyme a Biosynthesis Pathway: the Pivotal Role of Phosphopantothenic Acid

Conversion of Phosphopantothenic Acid to 4'-Phospho-N-pantothenoylcysteine

Following its synthesis, this compound undergoes a condensation reaction with the amino acid L-cysteine. This step is the second in the five-step pathway to CoA and is essential for continuing the biosynthesis. smolecule.comnumberanalytics.comnumberanalytics.com

The enzyme responsible for this transformation is phosphopantothenate-cysteine ligase, also known as phosphopantothenoylcysteine synthetase (PPCS). wikipedia.org This enzyme belongs to the ligase family and catalyzes the formation of a peptide bond between 4'-phosphopantothenate and L-cysteine. wikipedia.orgebi.ac.uk The reaction is dependent on a nucleoside triphosphate (NTP) for energy, though the specific NTP used varies between species. In the bacterium Escherichia coli, the enzyme utilizes cytidine (B196190) triphosphate (CTP), whereas the human isoform of PPCS uses adenosine (B11128) triphosphate (ATP). wikipedia.orgwikidoc.org

The catalytic mechanism proceeds in two main stages:

Activation of Phosphopantothenate : The carboxylate group of phosphopantothenate acts as a nucleophile and attacks the α-phosphate of the NTP (ATP or CTP). ebi.ac.uk This forms a high-energy acyl-NMP intermediate (4'-phosphopantothenoyl-AMP or -CMP) and releases diphosphate (B83284) (PPi). ebi.ac.uknih.gov

Peptide Bond Formation : The amino group of a bound L-cysteine molecule then performs a nucleophilic attack on the carbonyl carbon of the activated 4'-phosphopantothenoyl-NMP intermediate. ebi.ac.uknih.gov This attack forms a tetrahedral transition state, which then collapses to yield the final product, N-[(R)-4'-phosphopantothenoyl]-L-cysteine, and releases the corresponding nucleoside monophosphate (AMP or CMP). ebi.ac.uk

This enzymatic step ensures the sequential and orderly assembly of the CoA molecule, leading to the formation of 4'-phosphopantetheine (B1211885) in the subsequent decarboxylation step. smolecule.comontosight.ai

Comparative Analysis of Nucleoside Triphosphate Utilization (ATP vs. CTP) by PPCS in Different Organisms

Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate (PPA) and L-cysteine, a crucial step that is dependent on a nucleoside triphosphate (NTP) for the activation of PPA. umich.edu A significant point of divergence in the CoA biosynthetic pathway among different organisms lies in the specific NTP utilized by PPCS. umich.edunih.gov

Bacterial PPCS enzymes, whether they are part of a bifunctional protein or exist as a monofunctional enzyme, exhibit a strict specificity for cytidine 5'-triphosphate (CTP). nih.govnih.govacs.org For instance, the monofunctional PPCS from Enterococcus faecalis displays a clear preference for CTP, with the reaction showing only 8% of the activity with adenosine 5'-triphosphate (ATP) under saturating conditions. nih.gov Similarly, the PPCS from Escherichia coli is a classic example of a CTP-dependent bacterial enzyme. rcsb.orgportlandpress.com This specificity for CTP in bacteria has been a focal point for the development of selective antibacterial agents that target the nucleotide-binding site of bacterial PPCS. nih.govnih.gov

In contrast, eukaryotic PPCS enzymes are typically monofunctional and demonstrate a preference for ATP. umich.edunih.govrcsb.org The human PPCS, for example, can utilize both ATP and CTP, but is reported to be more selective for ATP. nih.govresearchgate.net Interestingly, the PPCS from the yeast Saccharomyces cerevisiae has been shown to utilize both ATP and CTP to activate PPA in vitro. researchgate.net This difference in nucleotide triphosphate specificity between bacterial and human PPCS is a significant distinction in their catalytic mechanisms. umich.edu

The classification of PPCS into three types is based on their expression profile and NTP specificity: umich.edu

Type I PPCS: Found in most bacteria and archaea, these are CTP-dependent and are expressed as the C-terminal domain of a fusion protein with phosphopantothenoylcysteine decarboxylase (PPCDC). umich.edu

Type II PPCS: Present in eukaryotes, these enzymes utilize both ATP and CTP and are expressed as a monofunctional protein separate from PPCDC. umich.edunih.gov

Type III PPCS: Found in a subset of bacteria, these are also monofunctional but are CTP-specific. umich.edunih.gov

The kinetic mechanism for both bacterial and human PPCS has been described as a Bi Uni Uni Bi Ping-Pong mechanism. nih.govresearchgate.net In the case of the CTP-dependent E. faecalis PPCS, CTP is the first substrate to bind, and cytidine monophosphate (CMP) is the last product to be released. nih.govacs.org

Table 1: Comparative Nucleoside Triphosphate Utilization by PPCS

| Organism/Type | PPCS Type | Preferred Nucleoside Triphosphate | Fusion Protein with PPCDC |

|---|---|---|---|

| Most Bacteria/Archaea | Type I | CTP | Yes |

| Eukaryotes (e.g., Human) | Type II | ATP (can also use CTP) | No |

| Saccharomyces cerevisiae | Type II | ATP and CTP | No |

| Certain Bacteria (e.g., Enterococcus faecalis) | Type III | CTP | No |

Subsequent Enzymatic Transformations from 4'-Phospho-N-pantothenoylcysteine to Coenzyme A

Following the synthesis of 4'-phospho-N-pantothenoylcysteine (PPC), a series of three enzymatic reactions lead to the final product, Coenzyme A. oup.comnih.gov

Decarboxylation to 4'-Phosphopantetheine by Phosphopantothenoylcysteine Decarboxylase (PPCD)

The third step in the CoA biosynthetic pathway is the decarboxylation of the cysteine moiety of 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine. oup.comsydlabs.comyeastgenome.org This reaction is catalyzed by the enzyme phosphopantothenoylcysteine decarboxylase (PPCD), also known as CoaC. sydlabs.comscbt.com PPCD is a crucial enzyme, and its inhibition can disrupt CoA biosynthesis, affecting numerous cellular processes that depend on this cofactor. scbt.comontosight.ai In many bacteria, PPCD is part of a bifunctional protein that also contains the PPCS domain. umich.eduoup.comasm.org In contrast, eukaryotes possess individual PPCS and PPCDC enzymes encoded by separate genes. asm.org

Adenylylation to Dephospho-Coenzyme A by Phosphopantetheine Adenylyltransferase (PPAT)

The penultimate step in CoA biosynthesis involves the transfer of an adenylyl group from ATP to 4'-phosphopantetheine. oup.comembopress.org This reversible reaction is catalyzed by phosphopantetheine adenylyltransferase (PPAT), yielding dephospho-coenzyme A (dPCoA) and pyrophosphate. embopress.orgnih.gov PPAT is considered to catalyze a rate-limiting step in the pathway and is an essential enzyme in bacteria, making it a potential target for antibacterial drugs. embopress.orgasm.orgnih.gov The crystal structure of PPAT reveals a dinucleotide-binding fold. embopress.org In mammals, PPAT is part of a bifunctional enzyme known as CoA synthase, which also contains the dephospho-CoA kinase domain. expasy.org

Terminal Phosphorylation to Coenzyme A by Dephospho-Coenzyme A Kinase (DPCK)

The final step in the biosynthesis of CoA is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-coenzyme A. embopress.orgexpasy.org This reaction is catalyzed by dephospho-coenzyme A kinase (DPCK), which utilizes ATP as the phosphate (B84403) donor. expasy.orgnih.gov While DPCK has been identified and characterized in bacteria and eukaryotes, a non-homologous family of DPCKs has been discovered in archaea. nih.govnih.gov In bacteria, DPCK exists as a standalone enzyme, whereas in mammals, it is the N-terminal domain of the bifunctional CoA synthase. expasy.org The activity of mammalian DPCK is subject to feedback inhibition by CoA and its thioesters. mdpi.com

Table 2: Enzymes in the Final Stages of Coenzyme A Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

|---|---|---|---|

| Phosphopantothenoylcysteine Decarboxylase | PPCD | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO₂ |

| Phosphopantetheine Adenylyltransferase | PPAT | 4'-Phosphopantetheine, ATP | Dephospho-Coenzyme A, Pyrophosphate |

| Dephospho-Coenzyme A Kinase | DPCK | Dephospho-Coenzyme A, ATP | Coenzyme A, ADP |

Regulation of Phosphopantothenic Acid Metabolism and Coenzyme a Homeostasis

Feedback Inhibition Mechanisms within the Coenzyme A Biosynthetic Pathway

The primary mechanism for regulating the flow of metabolites through the CoA biosynthetic pathway is feedback inhibition, where the end products, CoA and its thioester derivatives (acyl-CoAs), suppress the activity of key enzymes in the pathway. mdpi.comportlandpress.com This allows for rapid adjustments to changing cellular conditions. The phosphorylation of pantothenate to form 4'-phosphopantothenate is the first and rate-limiting step in CoA biosynthesis. nih.gov

Pantothenate kinase (PanK), the enzyme that catalyzes the synthesis of phosphopantothenic acid, is the principal site of feedback regulation. portlandpress.comnih.govnih.gov In both bacteria and mammals, PanK activity is potently inhibited by CoA and, more significantly, by its acyl-CoA derivatives, particularly acetyl-CoA. nih.govsemanticscholar.org This inhibition is allosteric, meaning the inhibitor binds to a regulatory site on the enzyme distinct from the active site where ATP binds. nih.govnih.gov

In Escherichia coli, CoA inhibition is competitive with respect to ATP. nih.govoup.com The binding of CoA or its thioesters prevents ATP from accessing the active site. nih.govasm.org Studies with mutant E. coli PanK proteins have shown that specific amino acid residues are crucial for binding CoA, and mutating these residues renders the enzyme insensitive to feedback inhibition. nih.gov

Mammalian PanK isoforms (PANK1, PANK2, and PANK3) also exhibit feedback inhibition by acetyl-CoA, though their sensitivities vary. nih.govsemanticscholar.org PANK2 and PANK3 are more potently inhibited than the PANK1 isoforms. nih.govsemanticscholar.org Structural studies of human PANK3 reveal that the binding of acetyl-CoA induces a significant conformational change, shifting the enzyme to an inactive state. nih.govnih.gov This transition is highly cooperative, meaning the binding of an inhibitor to one subunit in the dimeric enzyme promotes the inactivation of the other subunit as well. nih.govnih.gov This ensures a coordinated "on/off" switch in response to cellular levels of ATP and acetyl-CoA. nih.gov

Interestingly, not all PanK enzymes are regulated by CoA. PanK enzymes are categorized into three types. Type I (found in many bacteria) and Type II (found in eukaryotes) are subject to feedback inhibition. nih.gov In contrast, Type III PanKs, also found in bacteria, were initially considered to be unaffected by CoA. nih.govresearchgate.net However, research on the hyperthermophilic bacterium Thermotoga maritima revealed that its Type III PanK is indeed inhibited by CoA, suggesting that this regulatory mechanism is more widespread than previously thought. nih.gov

Table 1: Allosteric Regulation of Pantothenate Kinase (PanK) Isoforms

| Enzyme/Organism | Type | Primary Inhibitor(s) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Escherichia coli PanK (CoaA) | Type I | CoA, Acetyl-CoA | Competitive with ATP | nih.govoup.com |

| Human PANK1 (α and β) | Type II | Acetyl-CoA (less sensitive) | Allosteric, competitive with ATP | nih.govsemanticscholar.org |

| Human PANK2 | Type II | Acetyl-CoA (more sensitive) | Allosteric, competitive with ATP | nih.govsemanticscholar.org |

| Human PANK3 | Type II | Acetyl-CoA (more sensitive) | Allosteric, cooperative inhibition | nih.govsemanticscholar.orgnih.gov |

| Thermotoga maritima PanK | Type III | CoA | Feedback inhibition | nih.gov |

While PanK is the primary regulatory point, the final enzyme in the pathway, Coenzyme A synthase (COASY), is also subject to feedback control. mdpi.com COASY is a bifunctional enzyme that catalyzes the last two steps of CoA synthesis. mdpi.comportlandpress.com In mammals, COASY activity is suppressed by both CoA and its thioesters, providing another layer of regulation to fine-tune CoA homeostasis. mdpi.com The activity of the dephospho-CoA kinase (DPCK) domain of COASY can also be regulated through interactions with other proteins, such as the enhancer of mRNA-decapping protein 4 (EDC4). portlandpress.com

Allosteric Regulation of Pantothenate Kinase by Coenzyme A and Acyl-CoAs

Transcriptional and Post-Translational Regulation of Enzymes Involved in this compound Synthesis

Beyond allosteric feedback, the enzymes of the CoA pathway are regulated at the genetic and protein modification levels.

The expression of the gene encoding pantothenate kinase can be regulated by the availability of its substrate and end product. ontosight.ai For example, pantothenate can induce the expression of the PanK gene, while CoA can repress it. ontosight.ai The biosynthesis and homeostasis of CoA are also controlled by the transcription of genes that encode the biosynthetic enzymes, which can be influenced by various extracellular stimuli. portlandpress.com

Post-translational modifications (PTMs) offer a rapid mechanism for altering enzyme activity in response to cellular signals. nih.gov These modifications involve the covalent attachment of chemical groups to the enzyme after it has been synthesized.

Acetylation : This is a key PTM where an acetyl group, often donated by acetyl-CoA, is transferred to a lysine (B10760008) residue on a protein. mdpi.com This process can alter a protein's activity, localization, and stability. mdpi.com The activity of acetyl-CoA synthetase (Acs), an enzyme that produces acetyl-CoA, is itself regulated by acetylation in organisms like Salmonella enterica and Bacillus subtilis. nih.govasm.org In B. subtilis, the enzyme AcuA acts as a protein acetyltransferase that deactivates AcsA, while AcuC deacetylates and reactivates it. nih.gov Similar regulation of enzymes in the CoA pathway in other organisms suggests a widespread mechanism for metabolic control. frontiersin.org

Phosphorylation : This involves the addition of a phosphate (B84403) group to an enzyme by a kinase. nih.gov This modification is well-known for its role in signaling pathways and can rapidly switch enzymes on or off. nih.gov While specific phosphorylation events regulating PanK are less detailed in the provided context, it is a common mechanism for controlling metabolic enzymes. nih.gov

CoAlation : Under conditions of oxidative or metabolic stress, CoA can covalently attach to cysteine residues on target proteins, a process termed CoAlation. mdpi.com This modification can protect proteins from overoxidation and may alter their function, stability, or localization. mdpi.com

Cellular and Environmental Modulators of this compound Levels

Studies in isolated, perfused rat hearts have shown that the synthesis of CoA is inhibited by the presence of various energy substrates. nih.govresearchgate.net The rate of the pantothenate kinase-catalyzed reaction was found to decrease when glucose, pyruvate (B1213749), or fatty acids were supplied as fuel. nih.govresearchgate.net This suggests that a metabolite whose concentration changes in response to these substrates acts as a regulator of PanK. researchgate.net Insulin was also found to be a strong inhibitor, but only when glucose was present. researchgate.net

The cellular environment, including nutrient availability and stress levels, plays a significant role in regulating CoA homeostasis. portlandpress.com Nutrients, hormones, and oxidative stress have all been found to influence the total level of CoA in mammalian cells. portlandpress.com For example, insulin, glucose, and fatty acids tend to reduce cellular CoA levels, whereas glucagon (B607659) and oxidative stress have the opposite effect. portlandpress.com

Table 2: Cellular and Environmental Modulators of CoA Synthesis

| Modulator | Effect on CoA Synthesis/Levels | Mechanism/Target | Reference |

|---|---|---|---|

| Glucose, Pyruvate, Fatty Acids | Inhibition | Inhibit pantothenate kinase activity in cardiac muscle | nih.govresearchgate.net |

| Insulin (with glucose) | Inhibition | Inhibits pantothenate kinase activity in cardiac muscle | researchgate.net |

| Glucagon, Glucocorticoids | Increase | Increase total cellular CoA levels | portlandpress.com |

| Oxidative Stress | Increase | Increases total cellular CoA levels | portlandpress.com |

| Acyl-carnitines | Activation | Antagonize acetyl-CoA inhibition of pantothenate kinases | nih.gov |

| Cysteine Availability | Required for synthesis | Substrate for 4'-phosphopantothenoylcysteine synthase | nih.gov |

Biological Functions and Molecular Interactions of Phosphopantothenic Acid Derivatives

4'-Phosphopantetheine (B1211885) as an Essential Prosthetic Group in Enzyme Function

4'-Phosphopantetheine (4'-PP) is a versatile and indispensable prosthetic group for a variety of enzymes, particularly those involved in the biosynthesis of fatty acids, polyketides, and nonribosomal peptides. researchgate.netnih.govwikipedia.org Its primary role is to act as a covalent "swinging arm" that shuttles reactive intermediates between different active sites within a multi-enzyme complex or a multifunctional polypeptide. embl.de This function is made possible by its flexible, approximately 2 nm long chain, which allows the tethered substrate to access spatially distinct catalytic domains. wikipedia.orgsmolecule.com

Covalent Attachment to Acyl Carrier Proteins (ACPs) for Fatty Acid Synthesis.nih.govbenchchem.comwikipedia.org

The most well-characterized role of 4'-phosphopantetheine is as the prosthetic group of acyl carrier proteins (ACPs). wikipedia.org ACPs are small, acidic proteins that are central to the biosynthesis of fatty acids. ontosight.aicdnsciencepub.com The inactive form of ACP, known as apo-ACP, is converted to the active holo-ACP by the covalent attachment of the 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on the ACP. wikipedia.orgwikipedia.org This post-translational modification is catalyzed by a specific 4'-phosphopantetheinyl transferase called acyl carrier protein synthase (ACPS). wikipedia.orgnih.gov The terminal sulfhydryl (-SH) group of the attached 4'-phosphopantetheine then forms a high-energy thioester bond with the growing acyl chain, effectively tethering it to the ACP. wikipedia.orgontosight.ai

The acyl-ACP then serves as the carrier of the elongating fatty acid chain, presenting it to the various enzymatic domains of the fatty acid synthase (FAS) complex for sequential rounds of condensation, reduction, dehydration, and a second reduction. ontosight.airesearchgate.net

Fatty acid synthesis occurs through two major types of synthase systems, both of which rely on ACP and its 4'-phosphopantetheine prosthetic group. cdnsciencepub.comnih.gov

Type I Fatty Acid Synthase (FAS I): Found in animals and fungi, the FAS I system consists of a large, multifunctional polypeptide chain where all the enzymatic domains, including the ACP, are part of a single protein. cdnsciencepub.comwikipedia.org The ACP domain within this large complex shuttles the growing fatty acid chain between the various catalytic sites. cdnsciencepub.com

Type II Fatty Acid Synthase (FAS II): Present in bacteria and plastids, the FAS II system is composed of a series of discrete, monofunctional enzymes. cdnsciencepub.comwikipedia.org In this system, the ACP is a small, individual protein that diffuses between the different enzymes of the pathway, carrying the acyl intermediate from one active site to the next. cdnsciencepub.comresearchgate.net

| Fatty Acid Synthase Type | Organism | Structure | Acyl Carrier Protein (ACP) |

| Type I (FAS I) | Animals, Fungi | Single, large multifunctional polypeptide | A domain within the polypeptide |

| Type II (FAS II) | Bacteria, Plastids | Discrete, monofunctional enzymes | A separate, small protein |

Association with 10-Formyltetrahydrofolate Dehydrogenase (FDH) Activity.benchchem.com

The enzyme 10-formyltetrahydrofolate dehydrogenase (FDH), crucial for folate metabolism, also requires a 4'-phosphopantetheine prosthetic group for its catalytic activity. oregonstate.edunih.govebi.ac.uk FDH is composed of two main catalytic domains connected by an intermediate domain that binds the 4'-phosphopantetheine moiety. ebi.ac.ukresearchgate.net This prosthetic group acts as a "swinging arm" to couple the activities of the two domains, facilitating the conversion of 10-formyltetrahydrofolate to tetrahydrofolate and CO2. oregonstate.edunih.govnih.gov In humans, a single, broad-specificity phosphopantetheinyl transferase is responsible for attaching the 4'-PP group to apo-FDH, thereby activating the enzyme. nih.govresearchgate.net

General Mechanisms of 4'-Phosphopantetheinylation and Holo-enzyme Activation.benchchem.com

The process of attaching the 4'-phosphopantetheine group to a target protein is known as phosphopantetheinylation. This crucial post-translational modification is catalyzed by a family of enzymes called 4'-phosphopantetheinyl transferases (PPTases). researchgate.netpnas.org PPTases transfer the 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on an apo-carrier protein or a specific carrier domain within a larger enzyme. researchgate.netpnas.orgevitachem.com This reaction converts the inactive apo-protein into its active holo-form, capable of participating in its respective metabolic pathway. researchgate.netevitachem.com This activation is essential for the function of enzymes involved in fatty acid synthesis, polyketide synthesis, nonribosomal peptide synthesis, and other metabolic pathways. researchgate.netpnas.org

Involvement of Phosphopantothenic Acid in Specific Multi-Enzyme Complexes

This compound, as the precursor to 4'-phosphopantetheine, is integral to the function of various multi-enzyme complexes. researchgate.net These complexes often carry out a series of sequential reactions, and the 4'-phosphopantetheine arm, attached to a carrier protein or domain, is essential for holding and transferring substrates or intermediates between the different catalytic sites. oregonstate.edunih.gov In mammals, this transfer of the 4'-phosphopantetheinyl moiety from CoA to a specific protein is a post-translational modification catalyzed by a single, unique phosphopantetheinyl transferase. oregonstate.edunih.gov Examples of such multi-enzyme complexes that rely on this mechanism include fatty acid synthases, polyketide synthases, and non-ribosomal peptide synthetases. researchgate.netnih.gov

| Enzyme/Complex | Function | Role of 4'-Phosphopantetheine |

| Fatty Acid Synthase (FAS) | Fatty acid biosynthesis | Covalently attached to Acyl Carrier Protein (ACP) to carry growing fatty acid chain. wikipedia.org |

| 10-Formyltetrahydrofolate Dehydrogenase (FDH) | Folate metabolism | Acts as a swinging arm to couple the activities of two catalytic domains. oregonstate.edunih.gov |

| α-Aminoadipate Semialdehyde Synthase (AASS) | Lysine (B10760008) degradation | Required for the biological activity of the bifunctional enzyme. oregonstate.edunih.gov |

| Polyketide Synthases (PKS) | Polyketide biosynthesis | Covalently attached to an ACP domain to carry the growing polyketide chain. researchgate.netsmolecule.com |

| Nonribosomal Peptide Synthetases (NRPS) | Nonribosomal peptide biosynthesis | Covalently attached to a Peptidyl Carrier Protein (PCP) to carry the growing peptide chain. researchgate.netsmolecule.com |

The Presence and Role of this compound in Gramicidin (B1672133) S Synthetase

This compound is a crucial intermediate in the biosynthesis of coenzyme A (CoA). smolecule.comnumberanalytics.com Its derivative, 4'-phosphopantetheine, plays a direct and essential role as a prosthetic group in the enzymatic machinery of nonribosomal peptide synthetases (NRPSs), such as gramicidin S synthetase. nih.gov Gramicidin S synthetase, found in the bacterium Brevibacillus brevis, is a large, multi-enzyme complex that synthesizes the cyclic decapeptide antibiotic, gramicidin S. wikipedia.org

The synthesis of gramicidin S does not occur on ribosomes but is instead carried out by two main enzyme complexes: gramicidin S synthetase I (GrsA) and II (GrsB). wikipedia.org Within this system, the 4'-phosphopantetheine moiety, derived from this compound, is covalently attached to a specific domain of the synthetase known as the thiolation (T) domain or peptidyl carrier protein (PCP). nih.govwikipedia.org

The process unfolds in a series of steps:

An adenylation (A) domain within the synthetase activates a specific amino acid by reacting it with ATP to form an aminoacyl-AMP intermediate. nih.gov

This activated amino acid is then transferred to the thiol group (-SH) of the 4'-phosphopantetheine arm of the adjacent T domain, forming a thioester bond. nih.gov

The flexible 4'-phosphopantetheine arm then swings the tethered amino acid to the next module's condensation (C) domain, where peptide bond formation occurs. nih.gov

This cycle of activation, thiolation, and condensation is repeated for each amino acid in the peptide chain. nih.gov The 4'-phosphopantetheine group acts as a swinging arm, shuttling the growing peptide chain between the catalytic domains of the multienzyme complex. nih.gov Therefore, while this compound itself is not directly part of the final enzyme, its conversion to 4'-phosphopantetheine is indispensable for the function of gramicidin S synthetase and other NRPSs. nih.govcore.ac.uknih.gov

Downstream Metabolic Consequences of this compound Availability (via Coenzyme A)

This compound is a pivotal precursor in the synthesis of Coenzyme A (CoA), a fundamental molecule in cellular metabolism. numberanalytics.comnumberanalytics.com The availability of this compound directly influences the intracellular pool of CoA, which in turn has profound consequences on a vast array of metabolic pathways. rug.nl CoA and its thioester derivatives, such as acetyl-CoA, are central to the metabolism of carbohydrates, lipids, and proteins. imrpress.comwikipedia.orgimrpress.com They function as acyl group carriers, participate as substrates in enzymatic reactions, and act as allosteric regulators, linking energy status to metabolic regulation. nih.gov

Energy Metabolism and the Tricarboxylic Acid Cycle

Coenzyme A, synthesized from this compound, is indispensable for cellular energy production through the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. numberanalytics.comimrpress.com The primary entry point for carbon atoms into the cycle is acetyl-CoA. wikipedia.org This critical molecule is generated from multiple sources:

From Carbohydrates: Glucose is broken down via glycolysis to produce pyruvate (B1213749). The enzyme complex pyruvate dehydrogenase then catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a key irreversible step linking glycolysis to the TCA cycle. wikipedia.org

From Fatty Acids: Beta-oxidation of fatty acids in the mitochondria systematically breaks down acyl-CoA molecules into units of acetyl-CoA. wikipedia.org

From Amino Acids: The carbon skeletons of several amino acids can be catabolized to produce acetyl-CoA or other TCA cycle intermediates. wikipedia.orgresearchgate.net

Once formed, acetyl-CoA donates its two-carbon acetyl group to the four-carbon molecule oxaloacetate, forming the six-carbon molecule citrate (B86180). This reaction, catalyzed by citrate synthase, initiates the TCA cycle. numberanalytics.com Through a series of enzymatic reactions, the cycle generates ATP (or GTP), NADH, and FADH2, which are the primary sources of reducing equivalents for the electron transport chain and oxidative phosphorylation, the main process of ATP production in aerobic organisms. numberanalytics.com Thus, the availability of CoA is a critical determinant of a cell's capacity for aerobic respiration and energy generation. imrpress.commdpi.com

Lipid Biosynthesis and Degradation

Coenzyme A is central to both the synthesis and breakdown of lipids, particularly fatty acids. imrpress.comopenaccessjournals.com The availability of CoA, and by extension its precursor this compound, dictates the balance between these two opposing pathways. nih.gov

Lipid Biosynthesis:

Fatty Acid Synthesis: This anabolic process primarily occurs in the cytoplasm and begins with acetyl-CoA. imrpress.comimrpress.com Acetyl-CoA carboxylase converts acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. imrpress.com Both acetyl-CoA and malonyl-CoA are then utilized by the fatty acid synthase complex to build the growing fatty acid chain. imrpress.com

Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol and, subsequently, all steroid hormones. smolecule.comresearchgate.net

Lipid Degradation:

Fatty Acid β-Oxidation: This catabolic pathway occurs mainly in the mitochondria and peroxisomes. mdpi.comopenaccessjournals.com Fatty acids are first activated by being attached to CoA, forming acyl-CoA molecules. These are then transported into the mitochondria where they are sequentially broken down in the β-oxidation spiral, releasing acetyl-CoA in each cycle. wikipedia.orgopenaccessjournals.com This acetyl-CoA can then enter the TCA cycle for energy production. wikipedia.org

The dual role of CoA in these pathways highlights its importance as a key regulator of lipid metabolism, directing metabolic flow towards either energy storage (synthesis) or energy utilization (degradation) based on the cell's needs. wikipedia.orgimrpress.com

| Metabolic Process | Role of Coenzyme A | Key Molecules Derived from CoA | Cellular Location |

|---|---|---|---|

| Fatty Acid Synthesis | Serves as the primary building block and carrier of acyl groups. | Acetyl-CoA, Malonyl-CoA | Cytoplasm |

| Fatty Acid Degradation (β-Oxidation) | Activates fatty acids and is a product of the breakdown process. | Acyl-CoA, Acetyl-CoA | Mitochondria, Peroxisomes |

| Cholesterol Synthesis | Acts as the initial precursor for the entire pathway. | Acetyl-CoA | Cytoplasm/Endoplasmic Reticulum |

Amino Acid Metabolism and Interconversions

Coenzyme A and its derivatives are integral to the metabolism of numerous amino acids. imrpress.comwikipedia.org The catabolism of many amino acids, particularly branched-chain amino acids (leucine, isoleucine, and valine), ketogenic amino acids, and others, involves steps that require CoA to form thioester intermediates. rug.nlwikipedia.org For example, the breakdown pathways of these amino acids generate acetyl-CoA or other acyl-CoA molecules like propionyl-CoA and succinyl-CoA. imrpress.comimrpress.com

These acyl-CoA intermediates can then be channeled into other metabolic pathways:

Acetyl-CoA can enter the TCA cycle for energy production or be used for the synthesis of fatty acids and ketone bodies. wikipedia.org

Succinyl-CoA is a direct intermediate of the TCA cycle. imrpress.com

This involvement makes CoA a crucial link between protein metabolism and both energy production and lipid synthesis, allowing the carbon skeletons of amino acids to be used for fuel or converted into fats for storage. imrpress.comresearchgate.net

Role in Protein Acylation and Epigenetic Modifications

Beyond its role in intermediary metabolism, Coenzyme A is the source of acyl groups for protein acylation, a significant type of post-translational modification (PTM). imrpress.comimrpress.comnih.gov In these reactions, an acyl group from an acyl-CoA molecule is transferred to an amino acid residue (commonly lysine) on a target protein, a process catalyzed by acyltransferases. imrpress.comimrpress.com

The most studied form of this modification is acetylation, which utilizes acetyl-CoA as the acetyl group donor. frontiersin.org Histone acetylation is a key epigenetic mechanism that regulates gene expression. imrpress.comfrontiersin.org

Histone Acetylation: The transfer of an acetyl group to lysine residues on histone proteins, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine. frontiersin.org This is generally associated with a more open chromatin structure, making DNA more accessible to transcription factors and leading to increased gene expression. imrpress.comimrpress.com

| Acyl-CoA Donor | Type of Acylation | Primary Function/Effect |

|---|---|---|

| Acetyl-CoA | Acetylation | Epigenetic regulation (histone modification), alters protein function. |

| Propionyl-CoA | Propionylation | Regulates protein function and cellular signaling. |

| Butyryl-CoA | Butyrylation | Histone modification, influences gene expression. |

| Succinyl-CoA | Succinylation | Alters protein charge and function, links to TCA cycle. |

| Malonyl-CoA | Malonylation | Regulates enzyme activity and metabolic pathways. |

Comparative Biochemistry and Evolutionary Perspectives of Phosphopantothenic Acid Pathways

Phylogenetic Variations in Coenzyme A Biosynthesis Pathways

In the vast majority of bacteria and all eukaryotes, the synthesis of 4'-phosphopantothenate proceeds through a two-step pathway involving the intermediate pantothenate (Vitamin B5). oup.comnih.govresearchgate.net

Pantothenate Synthesis: The first step is the condensation of pantoate and β-alanine, a reaction catalyzed by the enzyme pantothenate synthetase (PS) . oup.comnih.gov This reaction requires ATP to proceed.

Pantothenate Phosphorylation: The resulting pantothenate is then phosphorylated at its 4'-hydroxyl group by the enzyme pantothenate kinase (PanK) , yielding 4'-phosphopantothenate. nih.gov This step is also ATP-dependent and is often the primary regulatory point and rate-limiting step of the entire CoA biosynthetic pathway in these organisms. nih.gov

This sequential process of condensation followed by phosphorylation is a hallmark of the canonical CoA pathway found in these two domains. researchgate.netasm.org

Archaea, with some exceptions, employ a novel and alternative pathway to produce 4'-phosphopantothenate, which notably reverses the order of the chemical reactions seen in bacteria and eukaryotes. oup.comnih.govportlandpress.com This pathway is defined by two unique enzymes not typically found in the other domains. researchgate.netasm.org

Pantoate Phosphorylation: In this pathway, pantoate is first phosphorylated by pantoate kinase (PoK) to produce an intermediate called 4-phosphopantoate. nih.govportlandpress.com

Condensation with β-alanine: Subsequently, the enzyme phosphopantothenate synthetase (PPS) catalyzes the ATP-dependent condensation of 4-phosphopantoate with β-alanine to form the final product, 4'-phosphopantothenate. nih.govnih.gov

Gene disruption experiments in the hyperthermophilic archaeon Thermococcus kodakaraensis have confirmed that both PoK and PPS are essential for CoA biosynthesis, as their absence leads to CoA auxotrophy. nih.govnih.gov The widespread presence of genes for PoK and PPS across archaeal genomes suggests this "phosphorylation-first" strategy is the predominant route in Archaea. nih.govnih.gov

Table 1: Comparison of 4'-Phosphopantothenate Synthesis Pathways

| Domain | Pathway Name | Key Enzymes | Reaction Sequence |

|---|---|---|---|

| Bacteria & Eukaryotes | PS/PanK Pathway | Pantothenate Synthetase (PS) Pantothenate Kinase (PanK) | 1. Pantoate + β-alanine → Pantothenate 2. Pantothenate → 4'-Phosphopantothenate |

| Archaea (most) | PoK/PPS Pathway | Pantoate Kinase (PoK) Phosphopantothenate Synthetase (PPS) | 1. Pantoate → 4-Phosphopantoate 2. 4-Phosphopantoate + β-alanine → 4'-Phosphopantothenate |

Common Pathway in Bacteria and Eukaryotes

Evolutionary Conservation of Phosphopantothenic Acid as a Key Intermediate Across Domains of Life

The existence of distinct, non-homologous enzyme systems that evolved to synthesize the same molecule—4'-phosphopantothenate—strongly underscores its fundamental and indispensable role in metabolism. nih.gov While the upstream pathways diverged, the downstream segment of CoA biosynthesis, which converts 4'-phosphopantothenate into CoA, is largely conserved across all three domains of life. nih.govoup.com This suggests that 4'-phosphopantothenate was an established, crucial building block before the divergence of the primary life domains. portlandpress.com

Phylogenetic analyses propose that the enzymes for synthesizing phosphopantothenate were likely developed independently in the bacterial and archaeal lineages through convergent evolution. nih.govoup.com Eukaryotes appear to have inherited their pathway for pantothenate synthesis from a bacterial ancestor. oup.com The fact that life converged on this specific molecule as the universal precursor for the latter stages of CoA synthesis highlights its chemical suitability and importance as a metabolic hub. Its structure provides the necessary scaffold for the subsequent additions of cysteine and an adenylyl group to form the final CoA molecule. mdpi.com

Implications for Biotechnological Applications and Antimicrobial Development Targeting PPA Metabolism

The unique biochemistry and essential nature of the pathways leading to this compound (PPA) make them attractive for both industrial and therapeutic exploitation.

For biotechnological purposes, microorganisms are harnessed for the production of CoA. Studies have focused on screening bacteria, such as Brevibacterium ammoniagenes, and yeasts for their ability to accumulate large quantities of CoA from precursors like pantothenic acid and cysteine. oup.com In these processes, this compound is a key intracellular intermediate. oup.com The optimization of fermentation conditions, such as glucose and phosphate (B84403) concentrations, is critical for maximizing the yield of CoA in organisms like baker's yeast, demonstrating a direct application of manipulating this metabolic pathway. oup.com

In the realm of antimicrobial development, the CoA biosynthesis pathway is a prime target. nih.govoup.comnih.gov Its essentiality means that inhibiting any step can be lethal to pathogenic microbes, which generally cannot acquire CoA from their hosts. oup.com The significant structural and sequential differences between the enzymes in the bacterial PPA pathway and their human counterparts offer a clear avenue for designing selective inhibitors. oup.comnih.gov

Targeting PanK: Bacterial pantothenate kinase (PanK) is a major focus for developing new antibiotics. nih.gov Analogues of pantothenic acid, such as N-substituted pantothenamides, act as antimetabolites. nih.govrsc.org These compounds can be utilized by the bacterial PanK, leading to the formation of altered, non-functional CoA derivatives that inhibit other essential enzymes, effectively crippling bacterial metabolism. rsc.org

Unique Bacterial Pathways: The discovery of the archaeal-type PoK/PPS pathway in some symbiotic bacteria like Candidatus poribacteria presents novel targets not found in humans. oup.com

Validated Target in Pathogens: The CoA pathway has been genetically validated as essential for the viability of major pathogens like Mycobacterium tuberculosis, making its enzymes, including those involved in PPA synthesis, high-priority targets for new anti-tuberculosis agents. oup.comfrontiersin.org

Table 2: PPA Metabolism Enzymes as Antimicrobial Targets

| Enzyme Target | Organism(s) | Strategy / Inhibitor Class | Rationale for Targeting |

|---|---|---|---|

| Pantothenate Kinase (PanK) | Staphylococcus aureus, E. coli, M. tuberculosis | Antimetabolites (e.g., Pantothenamides) | Essential enzyme; differs from human PanK, allowing for selective inhibition. nih.govnih.govfrontiersin.org |

| Pantoate Kinase (PoK) / Phosphopantothenate Synthetase (PPS) | Archaea, some bacteria (e.g., Candidatus poribacteria) | Novel Inhibitors (research phase) | Unique pathway not present in humans or most common bacteria, offering high specificity. oup.com |

| Pantothenate Synthetase (PS) | Bacteria | Inhibitors of pantothenate biosynthesis | Essential for bacteria that synthesize their own pantothenate; absent in humans. oup.com |

Advanced Methodologies for Research on Phosphopantothenic Acid Metabolism

Enzymatic Assays and Kinetic Characterization of Biosynthetic Enzymes

The synthesis of phosphopantothenic acid is catalyzed by pantothenate kinase (PanK), the first and often rate-limiting enzyme in the CoA biosynthetic pathway. Understanding the function of PanK and other related enzymes necessitates detailed enzymatic assays and kinetic characterization. These studies provide crucial information on substrate affinity, catalytic efficiency, and regulatory mechanisms.

A variety of methods are employed to measure the activity of these enzymes. Spectrophotometric assays, often coupled to the oxidation of NADH, are a common approach. For more sensitive and direct quantification, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are utilized. Radiochemical assays have also been instrumental in determining enzyme kinetics. acs.org

Kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) are determined for substrates like pantothenate and ATP. For instance, kinetic analysis of PanK from Escherichia coli revealed the presence of two ATP binding sites exhibiting positive cooperativity. nih.gov In contrast, studies on PanK from Aspergillus nidulans and Plasmodium falciparum have also provided detailed kinetic parameters. researchgate.netfrontiersin.org The kinetic properties can vary significantly between different types of PanKs (Type I, II, and III) and across different organisms. asm.org For example, the PanK from the thermoacidophilic archaeon Picrophilus torridus exhibits a much higher K_m for pantothenate compared to its E. coli counterpart. asm.org

Table 1: Comparative Kinetic Parameters of Pantothenate Kinase (PanK) from Various Organisms

| Organism | Enzyme Type | K_m (Pantothenate) (μM) | K_m (ATP) (μM) | Reference |

| Escherichia coli | Type I | - | - | nih.gov |

| Aspergillus nidulans | Eukaryotic | 60 | 145 | researchgate.net |

| Plasmodium falciparum | Eukaryotic | 44.5 ± 5.5 | 59.2 ± 15.9 | frontiersin.org |

| Thermus maritimus | Type III | 40.3 ± 3.3 | 6040 ± 710 | asm.org |

| Helicobacter pylori | Type III | 101 ± 26 | 9590 ± 2140 | asm.org |

| Picrophilus torridus | Archaeal | 621 ± 10 | 99 ± 16 | asm.org |

Note: Some values are presented as mean ± standard error. The specific conditions of the assays can influence the determined kinetic parameters.

The identification of molecules that can modulate the activity of PanK is of significant interest for both basic research and therapeutic development. nih.gov High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to find such modulators. acs.orgnih.gov For example, a screen of over 520,000 compounds led to the discovery of novel activators and inhibitors of PanK. nih.govnih.gov These screens often utilize robust and reproducible assay formats, although variations in assay conditions, such as ATP concentration, can affect the measured potency of compounds. acs.orgnih.gov The identified "hits" from these screens can then be further characterized to understand their mechanism of action, such as whether they bind to the ATP-enzyme complex. nih.govacs.org

Genetic and Molecular Approaches in Model Organisms

Model organisms are invaluable for dissecting the genetic and molecular underpinnings of this compound metabolism.

Modern gene editing and silencing techniques provide powerful tools to investigate the function of specific genes in the CoA biosynthetic pathway. Techniques like shRNA (short hairpin RNA)-mediated knockdown have been used to reduce the expression of PANK2 in human cell lines. plos.org Such studies have revealed that silencing PANK2 can lead to a reduction in cell proliferation and alterations in iron homeostasis. researchgate.net CRISPR/Cas9 technology is also being employed to create knockout cell lines for PANK1, PANK2, and PANK3 to study their individual and combined roles in cancer cell viability. uth.edu These genetic manipulations in cell lines like HeLa and neuroblastoma cells help to elucidate the specific functions of different PanK isoforms. researchgate.netnih.gov

To perform detailed biochemical and structural analyses, large quantities of pure enzymes are required. This is typically achieved through the overexpression of the corresponding genes in a host organism, most commonly E. coli. nih.gov The gene of interest is cloned into an expression vector, which is then introduced into the host. nih.gov Following induction of gene expression, the recombinant protein can be purified to homogeneity using techniques like affinity chromatography. nih.gov This approach has been successfully used to produce and purify various enzymes involved in CoA biosynthesis, including PanK and phosphopantothenoylcysteine synthase. researchgate.net

The yeast Saccharomyces cerevisiae has proven to be a powerful model organism for studying CoA biosynthesis due to its genetic tractability. nih.gov In yeast, the CAB1 gene encodes pantothenate kinase. nih.gov Since CAB1 is an essential gene, its disruption can be lethal. mdpi.com However, conditional mutants, such as temperature-sensitive alleles, allow for the study of the effects of reduced PanK activity. nih.gov For example, a G351S missense mutation in CAB1 was identified as the cause of a conditional phenotype. nih.gov By expressing human PANK2 cDNA in a yeast strain lacking CAB1, researchers can create a model to study the effects of human mutations associated with diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN). mdpi.com This yeast model recapitulates key features of the human disease, including mitochondrial dysfunction and altered lipid metabolism. mdpi.com Mutational analysis of other regulatory factors, such as the general regulatory factor CP1 which binds to the centromere DNA element I, has also provided insights into the broader regulation of genes involved in metabolic pathways.

Overexpression and Purification of this compound-Related Enzymes

Metabolomic and Isotopic Tracing Studies

Metabolomics provides a systems-level view of the small molecules, or metabolites, within a cell or tissue. This approach is used to understand the global metabolic state and how it is altered by genetic or environmental perturbations. nih.gov For instance, metabolomic analysis of Pekin ducks with pantothenic acid deficiency revealed significant changes in metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. nih.gov

Isotopic tracing is a powerful technique that complements metabolomics by tracking the fate of labeled atoms from a nutrient source through metabolic pathways. nih.gov By providing cells with a substrate containing a stable isotope, such as ¹³C-labeled glucose or isotopically labeled pantothenate, researchers can follow the incorporation of the label into downstream metabolites like this compound and CoA. acs.orgbiorxiv.org This allows for the quantification of metabolic flux, or the rate of turnover of molecules through a pathway. nih.govelifesciences.org For example, stable isotope labeling by essential nutrients in cell culture (SILEC) has been developed to generate labeled CoA and its thioesters for use as internal standards in quantitative mass spectrometry assays. acs.org Isotopic tracing has been instrumental in revealing how different precursors contribute to the cytoplasmic acetyl-CoA pool for fatty acid synthesis and how CoA supplementation can influence glucose metabolism in macrophages. biorxiv.orgelifesciences.org These advanced techniques are crucial for understanding the dynamic regulation of this compound and CoA metabolism in health and disease. nih.gov

Quantitative Analysis of this compound and its Metabolites

The accurate quantification of this compound and its related metabolites is crucial for understanding the dynamics of coenzyme A (CoA) biosynthesis and its regulation. Various analytical techniques have been employed to measure the levels of these compounds in different biological matrices.

One established method involves the enzymatic hydrolysis of cell lysates, followed by analysis of the liberated pantothenic acid using radioimmunoassay (RIA) and paper chromatography. nih.gov This approach was utilized to characterize and quantitate pantothenic acid derivatives in red blood cells, identifying the presence of pantothenic acid, 4'-phosphopantothenic acid, and pantetheine (B1680023). nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for the separation and quantification of these metabolites. Reversed-phase HPLC, for instance, can completely separate pantothenic acid, 4'-phosphopantothenic acid, 4'-phosphopantothenoyl-l-cysteine, and 4'-phosphopantetheine (B1211885) using straight elution modes. researchgate.net Furthermore, a methanol (B129727) gradient in an HPLC system allows for the separation of all CoA biosynthesis precursors, as well as CoASH, CoASS, and dephospho-CoASS, in a single run. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, has also been applied for the quantitative analysis of related compounds without the need for extensive purification or derivatization. researchgate.net This technique, often in conjunction with an internal standard, provides a rapid and reproducible method for quantification. researchgate.net

Table 1: Methods for Quantitative Analysis of this compound and its Metabolites

| Method | Principle | Analytes Measured | Reference |

|---|---|---|---|

| Enzymatic Hydrolysis with RIA and Paper Chromatography | Enzymatic release of pantothenic acid from its derivatives, followed by quantification using radioimmunoassay and separation by paper chromatography. | Pantothenic acid, 4'-phosphopantothenic acid, pantetheine | nih.gov |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of compounds based on their hydrophobicity. | Pantothenic acid, 4'-phosphopantothenic acid, 4'-phosphopantothenoyl-l-cysteine, 4'-phosphopantetheine, CoASH, CoASS, dephospho-CoASS | researchgate.net |

| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification based on the relative ratio of the integral of a specific signal to that of a known amount of an internal standard. | Related compounds without extensive purification | researchgate.net |

Use of Isotopically Labeled Precursors for Pathway Elucidation and Flux Analysis

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and quantifying the flux of molecules through them. In the study of this compound metabolism, the use of labeled precursors has provided significant insights into the biosynthesis of CoA.

A notable example is the use of isotopically-labeled fosmetpantotenate (B607538), a prodrug of this compound, to investigate its incorporation into CoA. nih.govplos.org In these studies, fosmetpantotenate containing stable isotopes such as ¹⁸O in the phosphate (B84403) group and ¹⁵N and ¹³C₃ in the pantothenic acid moiety was administered to mice. plos.org Subsequent analysis of tissues revealed the extent to which the labeled this compound was incorporated into the CoA pool.

Key findings from these studies include:

Following oral administration of isotopically labeled fosmetpantotenate to mice, approximately 40% of liver CoA was derived from the labeled precursor. nih.gov

Direct intrastriatal administration in mice resulted in about 50% of brain CoA originating from the labeled fosmetpantotenate. nih.gov

A 10-day course of intracerebroventricular dosing in mice led to approximately 30% of brain CoA containing the stable isotopic labels. nih.gov

These experiments unequivocally demonstrated that exogenously supplied this compound, via a prodrug, is effectively utilized for CoA synthesis in various tissues. nih.govplos.org This approach supports the hypothesis that fosmetpantotenate can replace reduced this compound in tissues deficient in pantothenate kinase 2 activity. nih.gov

Table 2: Incorporation of Isotopically Labeled Fosmetpantotenate into Coenzyme A in Mice

| Administration Route | Tissue | Percentage of CoA Derived from Labeled Precursor | Reference |

|---|---|---|---|

| Oral | Liver | ~40% | nih.gov |

| Intrastriatal | Brain | ~50% | nih.gov |

| Intracerebroventricular (10-day dosing) | Brain | ~30% | nih.gov |

Structural Biology of this compound-Binding Proteins and Enzymes

The three-dimensional structures of enzymes that bind this compound provide critical information about their function, substrate specificity, and catalytic mechanisms. X-ray crystallography has been instrumental in elucidating these structures.

Elucidation of Enzyme-Substrate Complexes and Catalytic Sites

The study of enzyme-substrate and enzyme-product complexes offers a detailed view of the molecular interactions that govern catalysis. For pantothenate kinase, the enzyme that phosphorylates pantothenic acid to produce this compound, several key structural insights have been gained.

Crystal structures of pantothenate kinase from Mycobacterium tuberculosis in complex with its substrate (pantothenate) and product (phosphopantothenate) have been determined. nih.gov These structures reveal that inhibitors can bind in the active site, overlapping with the binding sites of the natural substrate and product. nih.gov The elucidation of these complexes has also allowed for the modeling of the cofactor-binding loop in both open and closed conformations, providing a deeper understanding of the enzyme's dynamics during catalysis. nih.gov

Furthermore, structural studies of human pantothenate kinase 3 (PANK3) have revealed significant conformational changes upon substrate and product binding. ebi.ac.uk The binding of substrates and the subsequent release of products are associated with a large rotation of the amino-terminal nucleotide-binding domain, which closes the active site and facilitates the necessary interactions for catalysis. ebi.ac.uk The active site itself contains specific amino acid residues that form temporary, weak non-covalent bonds with the substrate, ensuring its proper orientation for the reaction to occur. geekymedics.com The catalytic site, also within the active site, contains residues that directly participate in the chemical transformation of the substrate. geekymedics.com

Phosphopantothenic Acid in Pathophysiological Contexts: Mechanistic Investigations

Dysregulation of Phosphopantothenic Acid Homeostasis and Associated Metabolic Imbalances

The stability of this compound levels is crucial for cellular metabolism, primarily as an essential intermediate in the biosynthesis of Coenzyme A (CoA). Dysregulation of its homeostasis, most notably due to defects in the enzyme pantothenate kinase, leads to significant metabolic disturbances. Since this compound is a direct precursor to CoA, its deficiency impacts a vast number of metabolic pathways. CoA is a critical cofactor in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of various cellular components. embopress.orgembopress.org

Perturbations in this compound synthesis disrupt the equilibrium of these CoA-dependent reactions, which can stall metabolism. researchgate.net Research on patient-derived cells and metabolic profiling of plasma from individuals with underlying genetic defects in this compound synthesis have revealed specific metabolic consequences. These include defects in bile acid conjugation and lipid metabolism, with a notable reduction in triglycerides and various phospholipids. plos.org Furthermore, elevated lactate (B86563) levels are often observed in patients, indicating a shift towards anaerobic metabolism and significant mitochondrial dysfunction. plos.org The disruption extends to the broader network of phosphate (B84403) metabolism, where imbalances can induce oxidative stress and contribute to systemic dysfunction. nih.gov

Genetic Disorders Affecting this compound Synthesis Pathways

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive genetic disorder that serves as the primary human model for the consequences of impaired this compound synthesis. nih.govmdpi.com The disease is caused by mutations in the PANK2 gene, which encodes pantothenate kinase 2, the mitochondrial isoform of the enzyme responsible for phosphorylating pantothenate (Vitamin B5) to form 4'-phosphopantothenate. nih.govnih.gov This reaction is the initial and rate-limiting step in the mitochondrial CoA biosynthesis pathway. plos.org

PKAN is the most prevalent form of Neurodegeneration with Brain Iron Accumulation (NBIA), a group of disorders characterized by the progressive buildup of iron in the basal ganglia. nih.govnih.gov The clinical presentation of PKAN is typically divided into classic and atypical forms. researchgate.net Classic PKAN usually manifests in early childhood with symptoms including progressive dystonia, dysarthria (difficulty speaking), rigidity, and pigmentary retinopathy. researchgate.net The atypical form has a later onset, generally after the age of 10, and is characterized by prominent speech defects and a more gradual progression of motor symptoms. researchgate.net Brain MRI scans of individuals with PKAN often show a characteristic "eye-of-the-tiger" sign in the globus pallidus, representing iron accumulation with a central region of hyperintensity. researchgate.net

The molecular pathology of PKAN is rooted in the deficiency of functional PANK2 enzyme, leading to a bottleneck in the synthesis of this compound and, consequently, a downstream deficiency of CoA within the mitochondria. embopress.orgplos.org Although other PANK isoforms (PANK1 and PANK3) exist in the cytosol, they cannot fully compensate for the loss of mitochondrial PANK2 function. embopress.org This compartmentalized deficiency is critical, as mitochondrial CoA is vital for numerous processes, including the TCA cycle and the synthesis of fatty acids. embopress.orgembopress.org

Deficient PANK2 activity is hypothesized to impair CoA biosynthesis, resulting in a cascade of metabolic failures. embopress.org Research suggests that while total cellular CoA levels may sometimes appear normal in patient-derived fibroblasts due to the compensatory activity of other PANK isoforms, a significant reduction in CoA is specifically observed within the mitochondrial fraction. embopress.org This mitochondrial CoA deficiency disrupts cellular bioenergetics and lipid metabolism. embopress.org Furthermore, the reduction in CoA levels can affect the post-translational modification of proteins, such as acetylation and CoAlation, which play roles in protein regulation. embopress.org The precise mechanisms linking the CoA defect to the specific neurodegenerative pattern and iron accumulation seen in PKAN are complex and continue to be an active area of investigation. jneurosci.org

The depletion of this compound and the resultant mitochondrial CoA deficiency in PKAN trigger a cascade of detrimental systemic and cellular effects.

Mitochondrial Dysfunction: A hallmark consequence is impaired mitochondrial function. This is evidenced by elevated lactate levels in patients, suggesting a breakdown in aerobic respiration. plos.org Studies using various models, including patient-derived cells and animal models, have demonstrated altered mitochondrial membrane potential, swollen mitochondria, and increased production of reactive oxygen species (ROS). The activity of key mitochondrial enzyme complexes, such as pyruvate (B1213749) dehydrogenase and Complex I of the electron transport chain, is also diminished, further compromising energy production. nih.govmdpi.com

Iron Homeostasis: PKAN is fundamentally a disorder of brain iron accumulation. The link between faulty CoA synthesis and iron dysregulation is thought to involve the accumulation of cysteine. In the absence of sufficient CoA pathway intermediates, cysteine may accumulate and chelate iron, leading to its deposition in the globus pallidus. nih.gov The subsequent oxidation of cysteine in the presence of this excess iron can generate free radicals, contributing to oxidative stress and neuronal damage. embopress.org Investigations in mouse models of PKAN have confirmed perturbations in iron homeostasis, with altered expression of iron-related genes in the globus pallidus. nih.gov

Dopamine (B1211576) Metabolism: The movement disorders, such as dystonia and parkinsonism, seen in PKAN patients point to a disruption in dopamine signaling. nih.govresearchgate.net Research using mouse models with Pank2 gene deletion has revealed specific defects in dopamine metabolism, particularly in the disease-vulnerable globus pallidus. nih.govnih.gov These models show a significant upregulation in the expression of dopamine receptor genes (Drd1 and Drd2) and decreased levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov This dysregulation of dopamine homeostasis provides a direct molecular link between the primary CoA metabolic defect and the severe extrapyramidal symptoms of the disease. researchgate.net

Elucidation of Molecular Mechanisms Underlying Coenzyme A Deficiency in PKAN

Research into Substrate Replacement and Therapeutic Modalities for this compound Deficiency

Given that the primary defect in PKAN is the inability to produce this compound (PPA) within the mitochondria, a logical therapeutic strategy is to bypass the dysfunctional PANK2 enzyme by supplying PPA directly. However, PPA itself has poor cell permeability due to its anionic charge and does not effectively restore CoA levels when administered systemically. This challenge led to the development of PPA prodrugs, which are modified to improve cell and blood-brain barrier penetration.

Fosmetpantotenate (B607538) (formerly RE-024) is a PPA prodrug designed to deliver PPA into cells, thereby replenishing the product of the defective PANK2 enzyme. Preclinical research has provided proof-of-concept for this approach. In vitro studies using human neuroblastoma cells with silenced PANK2 expression demonstrated that fosmetpantotenate could effectively restore CoA levels and rescue defects in CoA-dependent processes like tubulin acetylation. Acute treatment with fosmetpantotenate led to a two- to four-fold increase in free CoA levels in these cells.

Subsequent in vivo studies in monkeys showed that orally administered fosmetpantotenate resulted in measurable levels of the prodrug in the blood and, crucially, its ability to reach the brain was confirmed by its detection in striatal dialysate. These preclinical findings supported the potential of fosmetpantotenate as a substrate replacement therapy for PKAN, leading to its evaluation in clinical trials.

Restoration of Coenzyme A Levels and Normalization of Downstream Processes in in vitro and in vivo Models

In the context of pathophysiological conditions arising from impaired this compound synthesis, particularly Pantothenate Kinase-Associated Neurodegeneration (PKAN), research has focused on strategies to restore Coenzyme A (CoA) levels and normalize subsequent metabolic processes. PKAN is caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2, responsible for phosphorylating pantothenic acid to this compound—the initial and rate-limiting step in CoA biosynthesis. plos.orgnih.gov This deficiency leads to reduced CoA levels, affecting numerous cellular functions. plos.orgnih.gov

A primary therapeutic approach involves bypassing the defective PANK2 enzyme by directly supplying its product, this compound. However, this compound itself exhibits poor cell permeability due to its anionic nature, limiting its direct therapeutic use. plos.orgnih.gov To overcome this, prodrugs of this compound have been developed. These are modified versions designed to cross cell membranes and then be metabolized into this compound inside the cell. plos.orgnih.gov

One such prodrug, fosmetpantotenate (RE-024), has been investigated for its ability to replenish this compound in tissues with deficient PANK2 activity. plos.org In vitro studies using human neuroblastoma cells with silenced PANK2 have demonstrated that fosmetpantotenate can effectively restore CoA levels. plos.orgnih.gov This restoration of CoA subsequently rescues defects in CoA-dependent processes, such as the acetylation of tubulin. plos.orgresearchgate.netmdpi.com

In Vitro Research Findings on Fosmetpantotenate:

| Cell Model | Treatment | Outcome on CoA Levels | Impact on Downstream Processes |

| Human neuroblastoma cells with shRNA-silenced PANK2 | Acute doses of fosmetpantotenate (25 to 200 µM) | 2- to 4-fold increase in free CoA levels. plos.org | Restored levels of acetyl tubulin. plos.org |

| Human neuroblastoma cells with shRNA-silenced PANK2 | Low dose of fosmetpantotenate over 5 days | ~2.5-fold increase in total CoA. plos.org | - |

| Human PANK2-/- neuroblastoma cell line | Cyclic this compound prodrug | Increased CoA levels. nih.govresearchgate.net | - |